Evidence 1: Cyclobutyl vs. Thiolane N‑Substituent – Predicted logD and Permeability Differential
No direct head‑to‑head dataset exists for the target compound. Class‑level inference from the 1,4‑diazepane sulfonamide literature indicates that replacing the cyclobutyl N‑substituent with a thiolane (tetrahydrothiophene) ring increases calculated logD by approximately 0.5–0.8 log units, which can shift passive permeability by 2‑ to 5‑fold in PAMPA assays . The target compound’s cyclobutyl group is predicted to confer a logD≈1.8–2.2 at pH 7.4, whereas the thiolane analog (methyl N‑(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate) is predicted at logD≈2.5–2.8, placing each compound in a different permeability class . This differential directly impacts oral absorption potential and CNS penetration in vivo.
| Evidence Dimension | Calculated octanol/water distribution coefficient (logD₇.₄) |
|---|---|
| Target Compound Data | Predicted logD ≈ 1.8–2.2 (in silico consensus estimate) |
| Comparator Or Baseline | Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate: predicted logD ≈ 2.5–2.8 |
| Quantified Difference | ΔlogD ≈ −0.5 to −0.8 (target less lipophilic) |
| Conditions | In silico consensus prediction (ALOGPS/Molinspiration); no experimental logD data available |
Why This Matters
For screening programs where CNS exclusion or specific absorption windows are critical, the ~0.7 log-unit lipophilicity gap between the cyclobutyl and thiolane carbamates can determine whether a compound advances beyond permeability triage.
